molecular formula C19H31N3O4S B4589084 2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]butanamide

2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]butanamide

Cat. No.: B4589084
M. Wt: 397.5 g/mol
InChI Key: BBDUPCWBNPITOI-UHFFFAOYSA-N
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Description

2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]butanamide is a useful research compound. Its molecular formula is C19H31N3O4S and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.20352765 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

Research has identified compounds with similar structures as effective neurokinin-1 (NK1) receptor antagonists. These substances show promise in clinical efficacy for conditions such as emesis and depression, highlighting their potential in therapeutic applications. The development of water-soluble and orally active NK1 receptor antagonists suitable for both intravenous and oral administration is an area of significant interest (Harrison et al., 2001).

Chemical Synthesis and Reactions

The compound falls within a category of chemicals used in various synthesis processes. For example, reactions of N-phenylmaltimide with chlorosulfonic acid yield sulfonyl chlorides, which further react with dimethylamine to afford sulfonamides. This demonstrates the compound's role in producing sulfonamide derivatives, essential in developing numerous pharmaceuticals (Cremlyn & Nunes, 1987).

Palladium-catalyzed Aminations

Compounds with similar morpholine structures participate in palladium-catalyzed aminations of aryl halides, a critical process in organic synthesis. These reactions form the backbone of many synthetic routes for producing complex organic molecules, including pharmaceuticals and polymers (Shi et al., 2008).

Membrane Technology

The chemical structure is related to compounds used in developing advanced membrane technologies. For example, N-methyl-N-alkylmorpholinium cations based ionic liquids show potential in creating efficient and durable proton exchange membranes, highlighting applications in fuel cell technologies (Marcinkowski, Kloskowski, & Warmińska, 2018).

Antimicrobial Activity

Derivatives of similar compounds have been synthesized and evaluated for their antimicrobial activities against a range of bacteria and fungi, demonstrating the potential for developing new antimicrobial agents. This suggests the importance of such compounds in addressing the growing concern of antibiotic resistance (Ghorab et al., 2017).

Properties

IUPAC Name

2-(3,4-dimethyl-N-methylsulfonylanilino)-N-(2-morpholin-4-ylethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O4S/c1-5-18(19(23)20-8-9-21-10-12-26-13-11-21)22(27(4,24)25)17-7-6-15(2)16(3)14-17/h6-7,14,18H,5,8-13H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDUPCWBNPITOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCCN1CCOCC1)N(C2=CC(=C(C=C2)C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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